Stereochemical Configuration Determines Functional Agonism vs. Antagonism at MC4R
In the trans-4-phenylpyrrolidine-3-carboxamide series, the (3S,4R) absolute configuration is critical for MC4R agonism. The diastereoisomer 13b-1 (3S,4R) displayed a Ki of 1.0 nM and an EC50 of 3.8 nM, functioning as a potent full agonist. In contrast, a diastereoisomeric pair member functioned as an antagonist, demonstrating that stereochemical inversion at these centers leads to a qualitative switch in pharmacology from agonism to antagonism [1]. This data establishes that procuring the (3S,4R) isomer, rather than a racemic mixture or alternative diastereoisomer, is mandatory for agonist development programs.
| Evidence Dimension | MC4R Binding Affinity (Ki) and Functional Activity (EC50) |
|---|---|
| Target Compound Data | Ki = 1.0 nM; EC50 = 3.8 nM (for (3S,4R)-4-phenylpyrrolidine-3-carboxamide analog 13b-1) |
| Comparator Or Baseline | Diastereoisomer 13b-2: Functional antagonist activity (no agonist EC50); Inversion of stereochemistry abolishes agonism. |
| Quantified Difference | Qualitative switch from agonist to antagonist upon stereochemical inversion. |
| Conditions | Human MC4R binding assay and cAMP functional assay in HEK293 cells expressing human MC4R. |
Why This Matters
For procurement, this demonstrates that stereochemical identity is not a purity metric but a functional prerequisite; ordering an unspecified stereoisomer or racemate risks acquiring an antagonist scaffold instead of an agonist precursor.
- [1] Chen, C. et al. Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 2008, 18(1), 129-136. View Source
